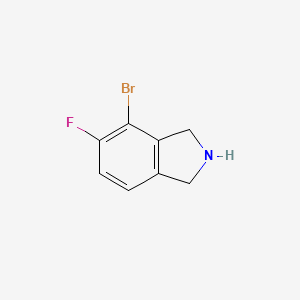

4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-8-6-4-11-3-5(6)1-2-7(8)10/h1-2,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLUVBKYIIMQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Bromo 5 Fluoro 2,3 Dihydro 1h Isoindole Derivatives

Reactivity of the Dihydroisoindole Core

The dihydroisoindole nucleus, also known as isoindoline (B1297411), contains a secondary amine integrated into a bicyclic system. This core structure is a versatile scaffold for chemical modification.

The nitrogen atom of the 2,3-dihydro-1H-isoindole core behaves as a typical secondary amine, readily undergoing various functional group interconversions. Its nucleophilicity allows for reactions such as N-alkylation, N-acylation, and N-arylation. These transformations are fundamental for incorporating the isoindole moiety into larger molecular frameworks.

Common transformations include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base introduces an alkyl group onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives (amides).

N-Arylation: Coupling with aryl halides, often under transition-metal catalysis (e.g., Buchwald-Hartwig amination), can form N-aryl isoindolines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides a route to N-alkylated products.

Michael Addition: As a nucleophile, the nitrogen can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

These modifications on the nitrogen atom are crucial for altering the steric and electronic properties of the molecule, which is a key strategy in the development of pharmacologically active compounds.

The saturated five-membered ring of the 2,3-dihydro-1H-isoindole core is generally stable. However, under specific conditions, it can participate in reactions such as ring-opening or dehydrogenation. Dehydrogenation or aromatization of the heterocyclic ring would lead to the formation of the corresponding isoindole, a highly reactive aromatic heterocycle. researchgate.net Due to their instability, isoindoles are often generated in situ and trapped with dienophiles in [4+2] cycloaddition reactions. mdpi.com

Oxidation of the 2,3-dihydro-1H-isoindole core can lead to the formation of isoindolinone or phthalimide (B116566) derivatives, which are important structural motifs in medicinal chemistry. nih.govmdpi.com Oxidation of one of the methylene (B1212753) groups adjacent to the nitrogen atom yields an isoindolinone (a lactam). Further oxidation of the remaining methylene group results in the formation of a phthalimide derivative. Phthalimides are particularly stable and are found in a variety of biologically active molecules. nih.gov The specific oxidant and reaction conditions determine the final product.

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms attached to the benzene (B151609) ring of 4-bromo-5-fluoro-2,3-dihydro-1H-isoindole are key sites for molecular diversification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com

In the context of this compound, the relative reactivity of the halogen leaving groups is a critical consideration. The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. The high electronegativity of fluorine makes this carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Therefore, in SNAr reactions involving this compound, the fluorine atom is preferentially substituted by nucleophiles such as amines, alkoxides, or thiolates. sapub.orgnih.gov This regioselectivity allows for the selective functionalization of the C-5 position.

Table 1: General Reactivity of Halogens in SNAr Reactions

| Halogen Leaving Group | Relative Reactivity | Reason |

|---|---|---|

| Fluorine (F) | Highest | High electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic. |

| Chlorine (Cl) | Intermediate | Moderately electronegative, leading to moderate reactivity. |

| Bromine (Br) | Low | Less electronegative than F and Cl, resulting in a less electrophilic carbon center. |

| Iodine (I) | Lowest | Lowest electronegativity among halogens, leading to the least favorable nucleophilic attack. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of aryl halides is reversed compared to SNAr, with the general trend being I > Br > Cl >> F. This is because the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst, which involves the cleavage of the carbon-halogen bond. The weaker C-Br bond is much more susceptible to this process than the very strong C-F bond. mdpi.commdpi.com

Consequently, the bromine atom at the C-4 position of this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various substituents at this position while leaving the fluorine atom intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used for the synthesis of biaryl compounds. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This method is invaluable for synthesizing aryl alkynes. acs.orgnih.gov

Stille Coupling: This reaction couples the aryl bromide with an organotin compound (stannane). It is known for its tolerance of a wide variety of functional groups.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) catalysts + Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or Aryl-alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base (e.g., Et₃N, piperidine) | Aryl-alkyne |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or other Pd(0) catalysts | Aryl-R |

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful tool for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org This reaction is typically performed at low temperatures using organolithium reagents. The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl >> F. wikipedia.orgprinceton.edu This selectivity makes the bromine at C4 the exclusive site of reaction in this compound when treated with reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi).

The reaction generates a potent nucleophilic aryllithium species, which can then be quenched with a wide variety of electrophiles to introduce new functional groups that are not easily accessible through cross-coupling methods. harvard.edutcnj.edursc.org This two-step sequence—lithium-halogen exchange followed by electrophilic trapping—provides a versatile route for diversification of the isoindole scaffold. nih.govmdpi.com

| Step 1: Reagent | Step 2: Electrophile | Reagents/Conditions (Typical) | Final Product Structure |

| n-BuLi | Carbon Dioxide (CO₂) | 1) THF, -78 °C; 2) CO₂(s); 3) H₃O⁺ | 5-Fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid |

| n-BuLi | Aldehyde (RCHO) | 1) THF, -78 °C; 2) RCHO; 3) H₃O⁺ | (5-Fluoro-2,3-dihydro-1H-isoindol-4-yl)(R)methanol |

| n-BuLi | Dimethylformamide (DMF) | 1) THF, -78 °C; 2) DMF; 3) H₃O⁺ | 5-Fluoro-2,3-dihydro-1H-isoindole-4-carbaldehyde |

| n-BuLi | Alkyl Halide (R-X) | 1) THF, -78 °C; 2) R-X | 4-Alkyl-5-fluoro-2,3-dihydro-1H-isoindole |

| n-BuLi | Boronic Ester (B(OR)₃) | 1) THF, -78 °C; 2) B(OR)₃; 3) H₃O⁺ | 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole |

Cycloaddition and Addition Reactions involving the Dihydroisoindole Moiety

While functionalization often targets the halogen substituents, the core heterocyclic structure can also participate in chemical transformations.

[4+2]-Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgyoutube.com The aromatic ring of the dihydroisoindole scaffold is generally not reactive as a diene under standard thermal conditions due to the high energy cost of disrupting its aromaticity.

However, the benzene ring can be induced to participate in Diels-Alder reactions under specific circumstances. For example, photocatalysis can generate an indole (B1671886) radical-cation, which is significantly more reactive and can undergo [4+2] cycloadditions with electron-rich dienes. nih.gov Alternatively, the dihydroisoindole moiety itself, if appropriately derivatized to contain a double bond within the five-membered ring (an isoindolenine), could act as a dienophile. Furthermore, intramolecular Diels-Alder reactions, where the diene and dienophile are tethered to the isoindole nitrogen, provide a viable route to complex, fused polycyclic systems. researchgate.net While there are no specific reports on the Diels-Alder reactivity of this compound, these strategies represent potential pathways for its use in cycloaddition chemistry. nih.govmdpi.comnih.govrsc.orgyoutube.com

Introduction of Hydroxyl and Acetoxy Groups via Addition Reactions

Direct addition of hydroxyl or acetoxy groups to the intact aromatic ring of this compound is synthetically challenging due to the stability of the aromatic system. A more practical approach to introduce these functionalities involves a two-step process initiated by metal-halogen exchange.

As described in section 3.2.3, treatment with an organolithium reagent selectively generates an aryllithium intermediate at the C4 position. This nucleophilic species can be reacted with an electrophilic oxygen source to introduce a hydroxyl group. Subsequent acylation can then yield the corresponding acetoxy derivative.

Plausible Synthetic Sequence:

Lithiation: Reaction of this compound with n-BuLi at -78 °C to form 5-fluoro-2,3-dihydro-1H-isoindol-4-yllithium.

Hydroxylation: Quenching the aryllithium intermediate with an appropriate reagent. Common methods include bubbling molecular oxygen (O₂) through the solution followed by a reductive workup, or reaction with a boronic ester followed by oxidation (e.g., with H₂O₂).

Acetoxylation: Standard acylation of the resulting 5-fluoro-2,3-dihydro-1H-isoindol-4-ol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) would furnish the 4-acetoxy derivative.

Structural Characterization and Theoretical Investigations of 4 Bromo 5 Fluoro 2,3 Dihydro 1h Isoindole

Advanced Spectroscopic Analysis

The definitive structural characterization of a novel or complex organic molecule like 4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole would fundamentally rely on a combination of advanced spectroscopic techniques. These methods provide a comprehensive picture of the molecular framework, from the atomic connectivity to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. A complete NMR analysis would provide unambiguous evidence for the constitution of this compound.

1H, 13C, and 19F NMR for Structural Elucidation

A full structural confirmation of this compound would require a suite of one-dimensional NMR experiments.

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dihydro-isoindole ring system (at positions 1 and 3) would likely appear as singlets or multiplets in the aliphatic region. The two aromatic protons would exhibit chemical shifts and coupling patterns influenced by the bromine and fluorine substituents. The integration of these signals would confirm the number of protons in each chemical environment.

13C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the aliphatic carbons of the pyrrolidine (B122466) ring and the aromatic carbons of the benzene (B151609) ring. The positions of the bromine and fluorine atoms would significantly influence the chemical shifts of the attached and adjacent carbons, with the carbon directly bonded to fluorine exhibiting a characteristic large C-F coupling constant.

19F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would be expected to show a single resonance for the fluorine atom at the 5-position. The precise chemical shift would be indicative of its electronic environment, and coupling to nearby protons (H-F coupling) would provide further structural information.

Hypothetical 1H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H (aromatic) | 7.0 - 7.5 | Doublet | Value |

| H (aromatic) | 6.8 - 7.3 | Doublet of doublets | Value |

| CH2 (benzylic) | ~4.5 | Singlet/Multiplet | Value |

Hypothetical 13C NMR Data

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-F (aromatic) | 155 - 165 (d, 1JCF ≈ 240-250 Hz) |

| C-Br (aromatic) | 110 - 120 |

| C (aromatic) | 115 - 140 |

| C (aromatic) | 115 - 140 |

| C (aromatic) | 115 - 140 |

| C (aromatic) | 115 - 140 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the atomic connectivity, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (1H-1H) coupling networks. For instance, it would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular skeleton by showing long-range connectivities, for example, from the benzylic protons to the aromatic carbons.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Identification of Characteristic Absorption Bands for Halo-Substituted Dihydroisoindoles

The FTIR and Raman spectra of this compound would be expected to display several characteristic absorption bands.

N-H Stretch: A band in the region of 3300-3500 cm-1 corresponding to the stretching vibration of the secondary amine in the isoindole ring.

C-H Stretches: Aromatic C-H stretching vibrations would typically appear above 3000 cm-1, while aliphatic C-H stretches from the CH2 groups would be observed just below 3000 cm-1.

C=C Stretches: Aromatic ring stretching vibrations would produce characteristic bands in the 1450-1600 cm-1 region.

C-N Stretch: The stretching vibration of the C-N bond in the isoindole ring would be expected in the 1250-1350 cm-1 range.

C-F and C-Br Stretches: The carbon-fluorine stretch would give a strong absorption band typically in the 1000-1300 cm-1 region. The carbon-bromine stretch would appear at a lower frequency, usually in the 500-650 cm-1 range.

Hypothetical Vibrational Data

| Functional Group | Wavenumber (cm-1) |

|---|---|

| N-H stretch | 3350 - 3450 |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Aromatic C=C stretch | 1580, 1470 |

| C-N stretch | 1280 - 1320 |

| C-F stretch | 1100 - 1200 |

Potential Energy Distribution Analysis of Vibrational Modes

A Potential Energy Distribution (PED) analysis is a theoretical calculation that complements experimental vibrational spectroscopy. It is used to provide a detailed assignment of the vibrational modes of a molecule. By performing quantum chemical calculations (e.g., using Density Functional Theory, DFT), the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each calculated vibrational frequency can be determined.

For this compound, a PED analysis would be crucial for accurately assigning the complex vibrations in the fingerprint region of the spectrum, where many modes can overlap. For example, it could differentiate between aromatic ring deformations and C-H bending modes, and precisely characterize the vibrations involving the C-F and C-Br bonds. This theoretical approach is invaluable for confirming the assignments made from experimental data and for gaining a deeper understanding of the molecule's vibrational properties.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₇BrFN), the exact mass could be calculated based on the isotopic masses of its constituent atoms.

Upon ionization in a mass spectrometer, the molecule would form a molecular ion peak (M⁺). The presence of bromine would be distinctly indicated by a characteristic isotopic pattern (M⁺ and M+2 peaks) with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement.

Further structural elucidation would involve analyzing the fragmentation pattern in MS/MS experiments. Although specific fragmentation data for this compound is not published, typical fragmentation pathways for related isoindole structures would likely involve the loss of the bromine atom, the fluorine atom, or cleavage of the dihydroisoindole ring system.

Table 1: Theoretical Mass Spectrometry Data for C₈H₇BrFN

| Parameter | Description | Theoretical Value |

|---|---|---|

| Molecular Formula | The elemental composition of the compound. | C₈H₇BrFN |

| Monoisotopic Mass | The calculated mass using the most abundant isotope of each element. | 214.9800 u (for ⁷⁹Br) |

| Isotopic Pattern | The expected relative intensity of the molecular ion peaks due to bromine isotopes. | M⁺ (⁷⁹Br) and M+2 (⁸¹Br) peaks in an approximate 1:1 ratio. |

Note: This table represents theoretical values, as experimental data is not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of atoms in this compound, as well as detailed information on bond lengths, bond angles, and torsion angles.

To perform this analysis, a single crystal of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. The crystal structure would reveal the planarity of the ring system, the conformation of the dihydroisoindole moiety, and how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonding or π-stacking, would also be identified, which are crucial for understanding the solid-state properties of the material. mdpi.comresearchgate.net

No published crystal structure for this compound currently exists. Studies on similar molecules, such as 4-bromo-1H-indole-2,3-dione, show how intermolecular forces like hydrogen bonds and Br···O contacts dictate the crystal packing. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be performed to find the most stable three-dimensional structure (the global minimum on the potential energy surface). sci-hub.ru

The geometry optimization process computationally adjusts the positions of all atoms until the lowest energy conformation is found. This provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if it were available. Conformational analysis would explore different possible spatial arrangements of the molecule to ensure the optimized geometry represents the most stable form.

Analysis of Electronic Structure (HOMO-LUMO Gap, Molecular Orbitals, Electronic Density Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large energy gap generally implies high stability and low reactivity. mdpi.com The distribution of electron density, also calculated, shows how electrons are shared across the molecule, highlighting regions that are electron-rich or electron-poor.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict spectroscopic data, which is invaluable for interpreting experimental results. DFT calculations can be used to forecast the ¹H and ¹³C NMR chemical shifts for this compound. These predicted shifts are based on the calculated magnetic shielding around each nucleus in the optimized molecular structure. Comparing predicted spectra with experimental NMR data helps in the definitive assignment of signals to specific atoms in the molecule. modgraph.co.uk

Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These frequencies arise from the different modes of vibration of the atoms in the molecule. The predicted vibrational spectrum can be compared to an experimental IR or Raman spectrum to help assign specific absorption bands to particular functional groups and vibrational modes within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹H NMR Chemical Shifts | Specific ppm values for each proton. | DFT/GIAO |

| ¹³C NMR Chemical Shifts | Specific ppm values for each carbon. | DFT/GIAO |

| Major IR Frequencies | Wavenumber (cm⁻¹) for key functional groups (e.g., N-H stretch, C-Br stretch). | DFT |

Note: This table is a template for the type of data that would be generated. No specific predicted values are available without performing the actual calculations.

Electrostatic Potential Surface (EPS) Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual representation of the charge distribution around a molecule. It is calculated using computational methods and mapped onto the molecule's electron density surface. The EPS map uses a color scale to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. mdpi.com

Chemical Reactivity Descriptors (Electronegativity, Hardness, Chemical Potential, Electrophilicity Index)

There are no published studies that have computationally calculated or experimentally determined the chemical reactivity descriptors for this compound. Such descriptors, which are crucial for predicting the reactivity and stability of a molecule, are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using methods like Density Functional Theory (DFT). The absence of any dedicated computational chemistry studies on this specific isoindole derivative means that values for its electronegativity (χ), chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) have not been reported.

Without these foundational calculations, a data table and a detailed discussion of the compound's reactivity profile in comparison to related structures cannot be formulated.

Solvent Effects Modeling in Theoretical Investigations (e.g., PCM model)

Similarly, the scientific literature lacks any research on the influence of solvents on the geometric structure and electronic properties of this compound. Theoretical investigations often employ models such as the Polarizable Continuum Model (PCM) to simulate how a molecule behaves in different solvent environments. These models are essential for understanding reaction mechanisms and predicting spectroscopic behavior in solution.

As no theoretical studies have been published for this compound, there is no data available on how its molecular structure, dipole moment, or orbital energies are affected by solvents of varying polarity. Therefore, a discussion on the application and results of solvent effects modeling for this particular molecule cannot be provided.

Advanced Research Applications and Derivatization Strategies of Halogenated Dihydroisoindoles

Utilization as Synthetic Building Blocks in Complex Molecule Synthesis

The strategic placement of halogen atoms on the dihydroisoindole core makes it an invaluable building block for synthesizing more elaborate molecules. The differential reactivity of the bromine and fluorine substituents, coupled with the reactivity of the isoindole nitrogen, allows for sequential and controlled chemical modifications.

Precursors for Polycyclic Aromatic and Heterocyclic Systems

The aryl bromide moiety of 4-bromo-5-fluoro-2,3-dihydro-1H-isoindole serves as a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions. This capability is extensively used to build larger, fused ring systems. Transition-metal-catalyzed cross-coupling reactions are particularly powerful in this context, enabling the fusion or connection of the isoindole scaffold to other aromatic or heterocyclic rings.

For instance, the bromine atom can be readily displaced through reactions like Suzuki, Stille, Heck, and Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups. These reactions are foundational for creating extended π-conjugated systems, which are central to many functional materials. Subsequent intramolecular cyclization reactions can then be employed to form rigid, planar polycyclic structures. The synthesis of such extended polycyclic aromatic hydrocarbons (PAHs) often relies on building blocks with reactive halogen handles. nih.gov Similarly, coupling with nitrogen-, oxygen-, or sulfur-containing nucleophiles via Buchwald-Hartwig amination or related processes allows for the construction of complex heterocyclic frameworks. nih.gov

Table 1: Potential Cross-Coupling Reactions for Elaboration of the Dihydroisoindole Scaffold

| Reaction Type | Coupling Partner | Resulting Structure Type | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid/ester | Biaryl systems | OLED materials, Ligands |

| Heck Coupling | Alkene | Stilbene-like structures | Fluorophores |

| Sonogashira Coupling | Terminal alkyne | Arylethynyl structures | Molecular wires, Precursors to PAHs |

| Buchwald-Hartwig Amination | Amine, Amide, Carbazole (B46965) | N-arylated heterocycles | Hole-transport materials |

Scaffolds for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create collections of structurally diverse small molecules in an efficient manner, which can then be screened for novel biological activities or material properties. rsc.orgnih.gov The this compound scaffold is exceptionally well-suited for DOS and the construction of combinatorial libraries due to its multiple points of diversification. nih.govmdpi.com

The key diversification points are:

N-Substitution: The secondary amine of the dihydroisoindole ring can be readily functionalized with a wide array of substituents through alkylation, acylation, or reductive amination.

C4-Substitution: The bromine atom can be replaced by a multitude of different groups using the cross-coupling reactions described previously.

C5-Substitution: While the fluorine atom is less reactive than bromine, it can potentially be displaced by strong nucleophiles under specific conditions (nucleophilic aromatic substitution, SNAr), or it can be used to modulate the electronic properties of the molecule.

By systematically varying the building blocks introduced at these positions, vast libraries of related but structurally distinct compounds can be generated from a single, common core. nih.gov This approach allows for the efficient exploration of chemical space to identify molecules with desired functions. cam.ac.uk

Design and Synthesis of Functional Materials Based on Dihydroisoindole Scaffolds

The rigid, aromatic nature of the dihydroisoindole core, combined with the ability to tune its electronic properties through substitution, makes it an attractive scaffold for the development of novel functional materials.

Development of Fluorescent Dyes and Fluorophores

The isoindole core is a component of several classes of fluorescent dyes. rsc.orgnih.gov While the 2,3-dihydro-1H-isoindole itself is not strongly fluorescent, it can be a precursor to highly emissive species. The stability and fluorescent properties of isoindole-based fluorophores can be significantly enhanced by the introduction of electron-withdrawing groups. nih.govescholarship.org The fluorine atom at the C5 position acts as such a group, potentially improving the quantum yield and photostability of derived dyes.

Furthermore, derivatization at the C4-bromo position to create extended conjugated systems is a common strategy for tuning the emission wavelength. For example, coupling the isoindole scaffold to other fluorophoric units or extending the π-system can shift the emission towards longer wavelengths (red-shift), which is desirable for applications in biological imaging and materials science. researchgate.netmdpi.com Three-component reactions involving isoindole precursors can also provide a rapid route to access diverse fluorescent materials. nih.gov

Components in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

Indole (B1671886) and carbazole derivatives are widely used in the field of organic electronics, particularly in the construction of Organic Light-Emitting Diodes (OLEDs), due to their excellent charge-transport properties and thermal stability. researchgate.netmdpi.com The dihydroisoindole scaffold shares structural similarities with these heterocycles and offers a platform for creating new optoelectronic materials.

The development of materials for OLEDs often involves creating donor-acceptor (D-A) architectures to tune the HOMO-LUMO energy levels and control the emission color. ias.ac.in The this compound scaffold can be functionalized to act as either a donor or an acceptor component. For example, N-arylation with electron-rich moieties can create hole-transport materials, while C4-substitution with electron-deficient groups can generate electron-transporting or emissive materials. mdpi.com The presence of halogen atoms provides synthetic handles to build these complex architectures, which are crucial for the performance of modern OLED devices. tuwien.at

Ligands in Coordination Chemistry for Metal Complexes

The nitrogen atom in the dihydroisoindole ring possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal centers to form stable complexes. nsu.rumsu.edu Isoindoline-based structures have been successfully employed as ligands in coordination chemistry, demonstrating their versatility in binding a wide range of transition metals. rsc.orgresearchgate.net

The electronic properties of the resulting metal complex can be finely tuned by the substituents on the isoindole ring. The electron-withdrawing fluorine atom in this compound will modulate the electron density on the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond and the electrochemical properties of the complex. Such complexes have diverse applications, including catalysis and materials science. The indole scaffold, a close relative, has been used to create metal complexes with applications in medicine and materials science. nih.govpreprints.org

Based on a comprehensive search of scientific literature and chemical databases, there is currently insufficient specific, publicly available research on the compound This compound to generate the detailed article as requested.

The provided outline requires in-depth information on Structure-Activity Relationships (SAR), specific derivatization strategies for macromolecular probing, and its application in the development of new catalytic methods and reaction mechanisms.

While the isoindoline (B1297411) core is a recognized scaffold in medicinal chemistry, and halogenation is a critical tool in drug design, research literature focusing specifically on the 4-bromo-5-fluoro substitution pattern of the 2,3-dihydro-1H-isoindole ring system and its applications as outlined is not available. The synthesis and application of this particular molecule are not detailed in the accessible scientific domain, preventing a thorough and accurate discussion of the topics requested.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without resorting to speculation.

Conclusion and Future Research Directions

Summary of Current Understanding of 4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole Chemistry

Currently, there is no significant body of research dedicated to the chemical properties and reactivity of this compound. The isoindole framework, a fused benzopyrrole ring system, is a known structural motif in various natural products and pharmaceutical compounds. nih.gov The dihydroisoindole, or isoindoline (B1297411), core represents the reduced form of isoindole. nih.gov The presence of both a bromine and a fluorine atom on the benzene (B151609) ring of this compound is expected to significantly influence its electronic properties and reactivity, yet specific experimental data to confirm these hypotheses are not available.

Untapped Synthetic Avenues for Tailored Dihydroisoindole Derivatives

The synthesis of complex heterocyclic compounds is a constantly evolving field, with multicomponent reactions, catalytic cyclizations, and cascade reactions emerging as powerful strategies. numberanalytics.com While general methods for the synthesis of the isoindole skeleton exist, specific, high-yield synthetic routes to this compound have not been detailed in the literature.

Future synthetic explorations could focus on:

Domino Reactions: Designing one-pot reactions that allow for the rapid assembly of the dihydroisoindole core with the desired halogenation pattern.

Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies to introduce the bromo and fluoro substituents at specific positions of a pre-formed dihydroisoindole ring or its precursors. This could offer a modular approach to a variety of di- and tri-substituted derivatives.

Flow Chemistry: Employing continuous flow reactors could enable safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates. numberanalytics.com

These advanced synthetic methods could pave the way for creating a library of tailored dihydroisoindole derivatives with diverse functionalities, allowing for a systematic study of their structure-activity relationships.

Opportunities for Advanced Characterization Techniques in Future Studies

A thorough understanding of any new compound relies on its detailed characterization. While standard techniques like FT-IR, NMR, and mass spectrometry are fundamental, advanced methods could provide deeper insights into the structural and electronic properties of this compound.

| Characterization Technique | Potential Information Gained for this compound |

| X-ray Crystallography | Precise determination of bond lengths, bond angles, and solid-state packing, revealing the influence of the halogen atoms on the molecular geometry. |

| Advanced NMR Spectroscopy | Techniques like 2D NMR (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of proton and carbon signals in this polysubstituted system. |

| Computational Modeling | DFT calculations could predict molecular orbitals, electrostatic potential, and reactivity, guiding synthetic efforts and interpreting experimental findings. |

The application of these techniques would be essential to build a comprehensive physicochemical profile of the title compound and its future derivatives.

Emerging Areas of Application for Halogenated Dihydroisoindoles in Materials Science and Chemical Biology Research

While direct applications of this compound are yet to be explored, the broader class of halogenated heterocyclic compounds is gaining traction in several advanced fields.

Materials Science: The presence of halogen atoms can facilitate halogen bonding, a non-covalent interaction that can be exploited for the rational design of supramolecular assemblies and crystalline materials with unique optical or electronic properties. mdpi.com Future research could investigate the potential of halogenated dihydroisoindoles as building blocks for novel organic semiconductors or liquid crystals.

Chemical Biology: The isoindole scaffold is present in biologically active molecules. nih.gov Halogenation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. Therefore, derivatives of this compound could be synthesized and screened for various biological activities, potentially serving as probes or leads in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.